molecular formula C16H16F3N3OS B1394599 (E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one CAS No. 1211883-38-3

(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one

Cat. No.: B1394599
CAS No.: 1211883-38-3
M. Wt: 355.4 g/mol
InChI Key: XXQGMOWMWZFSGW-UHFFFAOYSA-N
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Description

(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-4-(trifluoromethyl)aniline with a thiazole derivative under acidic conditions to form the intermediate. This intermediate is then reacted with dimethylamine and an appropriate aldehyde under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.

Scientific Research Applications

(E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The thiazole ring may also play a role in binding to specific protein targets, further contributing to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one: shares similarities with other compounds containing trifluoromethyl groups and thiazole rings, such as:

Uniqueness

The unique combination of the dimethylamino group, trifluoromethyl group, and thiazole ring in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biological Activity

The compound (E)-3-(dimethylamino)-1-{2-[methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-propen-1-one, often referred to as a thiazole derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H15F3N2S\text{C}_{15}\text{H}_{15}\text{F}_{3}\text{N}_{2}\text{S}

Key Features

  • Dimethylamino Group : Enhances lipophilicity and may influence receptor binding.
  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Trifluoromethyl Substituent : Often associated with increased metabolic stability and bioactivity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research conducted by Fayad et al. (2019) demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways, including the MAPK pathway .

The proposed mechanism of action involves:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to G0/G1 phase arrest in sensitive cancer cell lines .
  • Induction of Apoptosis : Involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study reported that thiazole derivatives demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) indicating effective inhibition at low concentrations .

Table 1: Biological Activity Summary

Activity TypeEffectivenessTarget Organisms/Cells
AnticancerInduces apoptosisVarious cancer cell lines (e.g., MV4-11, MOLM13)
AntimicrobialBroad spectrumMRSA, SE, E. coli
MechanismCell cycle arrestG0/G1 phase arrest

Case Study 1: Anticancer Screening

In a comprehensive screening of a drug library, the compound was identified as a potent inhibitor of tumor growth in multicellular spheroids. This model mimics in vivo conditions more closely than traditional monolayer cultures, providing a better assessment of drug efficacy .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effectiveness of various thiazole derivatives against MRSA. The compound showed a significant reduction in biofilm formation and bacterial viability compared to control groups .

Properties

IUPAC Name

3-(dimethylamino)-1-[2-[N-methyl-4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c1-21(2)9-8-13(23)14-10-20-15(24-14)22(3)12-6-4-11(5-7-12)16(17,18)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQGMOWMWZFSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)N(C)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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